DTPA anhydride

Description

The exact mass of the compound 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

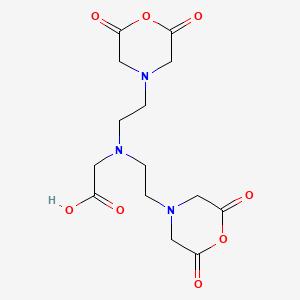

2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZLJUXJEOEYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178625 | |

| Record name | Cyclic dtpa anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream colored solid; [MSDSonline] | |

| Record name | Cyclic DTPA anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23911-26-4 | |

| Record name | DTPA dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic dtpa anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23911-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclic dtpa anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylenetriaminepentaacetic acid dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIC DTPA ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM9RLH5X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DTPA Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of Diethylenetriaminepentaacetic Anhydride (DTPA anhydride). It is intended to serve as a technical resource for professionals in research and drug development who utilize this important bifunctional chelating agent.

Core Chemical and Physical Properties

This compound, also known as DTPA dianhydride, is a white to light yellow crystalline powder.[1][2][3] It is a crucial reagent for introducing the powerful DTPA chelating moiety onto biomolecules.[4][5] Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₉N₃O₈ | [1][2] |

| Molecular Weight | 357.32 g/mol | [1][2][4][6] |

| Appearance | White to light yellow/orange powder or crystal | [1][2][3] |

| Melting Point | 182-184 °C (literature value) | [1][6][7] |

| Decomposition Point | 175 - 188 °C | [5][8] |

| Density | ~1.460 g/cm³ | [1][7] |

| Storage Temperature | -20°C | [1][6][9][10] |

| Key Characteristics | Moisture Sensitive | [1][7] |

Reactivity and Chemical Behavior

The utility of this compound stems from the reactivity of its two cyclic anhydride groups. These groups are susceptible to nucleophilic attack, making the molecule an effective acylating agent, particularly for primary amines.

Reaction with Amines: The Basis of Bioconjugation

The primary application of this compound is its reaction with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins and antibodies.[4][9] This acylation reaction results in the formation of a stable amide bond, covalently linking the DTPA chelator to the biomolecule.[4][11]

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a new amide linkage, leaving a free carboxyl group.

Caption: Reaction of this compound with a primary amine to form a stable amide conjugate.

However, the reaction is not without complexities. Studies using insulin as a model protein have shown that using the cyclic dianhydride of DTPA can lead to a greater number of products than expected.[12] These can include O-acylated products (reaction with hydroxyl groups, e.g., on tyrosine) and products of intermolecular cross-linking, where the two anhydride groups on a single DTPA molecule react with two different protein molecules.[12] Careful control of reaction conditions is therefore critical to achieve reliable and specific conjugation.[12]

Hydrolysis

This compound is sensitive to moisture and readily hydrolyzes in aqueous solutions.[1][7] The hydrolysis reaction involves the nucleophilic attack of water on the anhydride rings, which breaks the rings to form two carboxylic acid groups. This process ultimately converts the anhydride back to the parent molecule, Diethylenetriaminepentaacetic acid (DTPA).[13][14][15] This reactivity necessitates that the compound be stored under anhydrous conditions and that conjugation reactions are performed in appropriate buffers or with the anhydride dissolved in an anhydrous organic solvent immediately before addition to the aqueous protein solution.[16]

Caption: Hydrolysis of this compound in the presence of water to yield DTPA.

Solubility and Stability

| Solvent/Condition | Solubility/Stability | Citations |

| Water | Hydrolyzes. | [1][7] |

| Methanol | Soluble. | |

| NaOH Solution | Soluble (clear to slightly turbid, pale yellow solution). | [5] |

| Storage | Store at -20°C, sealed, and dry.[1][9] The compound is moisture-sensitive and should be protected from humidity to prevent hydrolysis.[1][7] | [1][9] |

For experimental use, stock solutions should be prepared fresh. If storage in solution is necessary, it is recommended to store aliquots in tightly sealed vials for no longer than one month, avoiding repeated freeze-thaw cycles.[9]

Experimental Protocols

Synthesis of this compound

A common and established method for synthesizing this compound involves the reaction of DTPA with acetic anhydride in the presence of a base, typically pyridine.[16][17][18]

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve Diethylenetriaminepentaacetic acid (DTPA) in a mixture of pyridine and acetic anhydride under anhydrous conditions.[16][17] A typical ratio involves approximately 7.6 mmol of DTPA in 3 mL of pyridine and 20 mL of acetic anhydride.[16]

-

Heat the reaction mixture with stirring at 65-70°C for approximately 24 hours.[16][17]

-

After the reaction period, cool the mixture to room temperature.[16]

-

Wash the collected solid sequentially with acetic anhydride and then with hot anhydrous acetonitrile.[17]

-

Dry the final white solid product under vacuum, for instance, in the presence of P₂O₅, to remove any residual solvents and moisture.[17]

Protocol for Antibody Conjugation

The conjugation of this compound to antibodies is a pH-dependent reaction that requires careful optimization to balance the extent of conjugation with the preservation of antibody immunoreactivity.[8][19]

References

- 1. chembk.com [chembk.com]

- 2. DTPA dianhydride | C14H19N3O8 | CID 100825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DTPA-bis anhydride - www.chematech-mdt.com [chematech-mdt.com]

- 4. abmole.com [abmole.com]

- 5. This compound | CAS 23911-26-4 Dojindo [dojindo.com]

- 6. ジエチレントリアミンペンタ酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. DIETHYLENETRIAMINEPENTAACETIC DIANHYDRIDE | 23911-26-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. 二亚乙基三胺五乙酸二酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. youtube.com [youtube.com]

- 15. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 16. researchgate.net [researchgate.net]

- 17. osti.gov [osti.gov]

- 18. US20070117977A1 - Process for the production of DTPA-BIS anhydride - Google Patents [patents.google.com]

- 19. Factors influencing DTPA conjugation with antibodies by cyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Cyclic DTPA Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic DTPA anhydride (caDTPA), also known as N,N-Bis[2-(2,6-dioxomorpholino)ethyl]glycine, is a crucial bifunctional chelating agent widely employed in bioconjugation, particularly for the attachment of metal ions to proteins, peptides, and other biomolecules. Its application is prominent in the development of radiopharmaceuticals and MRI contrast agents. This technical guide provides an in-depth overview of the synthesis and purification of caDTPA, consolidating key methodologies, quantitative data, and characterization details to support researchers in its efficient preparation and use.

Synthesis of Cyclic this compound

The most common and well-established method for the synthesis of cyclic this compound involves the dehydration of diethylenetriaminepentaacetic acid (DTPA) using a dehydrating agent, typically acetic anhydride, in the presence of a base, most commonly pyridine, which also acts as a solvent and catalyst.

Reaction Principle

The reaction proceeds via the formation of a mixed anhydride intermediate, followed by an intramolecular cyclization to form the two five-membered anhydride rings. The carboxylic acid groups at the termini of the DTPA molecule are converted to cyclic anhydrides.

Experimental Protocols

Below are detailed experimental protocols derived from established literature.

Protocol 1: General Laboratory Scale Synthesis [1]

-

Reactants:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic Anhydride

-

Pyridine

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DTPA in a mixture of pyridine and acetic anhydride.

-

Heat the reaction mixture with stirring. The temperature is typically maintained between 60-70°C.

-

Continue heating for a period of 18 to 24 hours. The reaction progress can be monitored by the dissolution of the solid DTPA.

-

After the reaction is complete, cool the mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by filtration (e.g., using a Büchner funnel).

-

Proceed with the purification of the crude product.

-

Protocol 2: Synthesis with DMSO as Co-solvent [1]

-

Reactants:

-

DTPA

-

Acetic Anhydride

-

Pyridine

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve DTPA in DMSO under anhydrous conditions.

-

Add acetic anhydride and pyridine to the solution.

-

Heat the reaction mixture to 65°C and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated product.

-

Wash the collected solid as described in the purification section.

-

Purification of Cyclic this compound

Purification of the crude caDTPA is critical to remove unreacted starting materials and byproducts, ensuring its suitability for subsequent conjugation reactions.

Washing

The most common initial purification step involves washing the filtered solid product with appropriate solvents to remove impurities.

-

Procedure:

-

Wash the filtered crude product multiple times with cold acetic anhydride to remove residual pyridine and unreacted DTPA.[2]

-

Subsequently, wash the solid with a non-polar solvent such as anhydrous ether or hot acetonitrile to remove the acetic anhydride.[3]

-

Dry the purified white to cream-colored solid product under vacuum.

-

Recrystallization

For obtaining a high-purity product, recrystallization can be performed. While specific solvents are not always detailed in the literature, a common approach for similar cyclic anhydrides involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and may require empirical determination.

Quantitative Data

The yield and purity of cyclic this compound can vary depending on the specific reaction conditions, such as the molar ratios of reactants and the purification method employed.

| Parameter | Value/Range | Reference |

| Reported Yield | Up to 94% | |

| Purity | >95% (with proper purification) | [4] |

| Melting Point | 175 - 188°C (decomposes) | [5] |

Table 1: Quantitative Data for the Synthesis of Cyclic this compound.

Characterization

The identity and purity of the synthesized cyclic this compound are confirmed through various analytical techniques.

| Technique | Key Observations | Reference |

| ¹H NMR | Peaks corresponding to the different protons in the DTPA backbone. | [6][7] |

| ¹³C NMR | Signals for the carbonyl carbons of the anhydride rings and the carbons of the ethyl and acetate groups. | [6][7] |

| FT-IR | Characteristic strong absorption bands for the symmetric and asymmetric C=O stretching of the cyclic anhydride groups, typically around 1820 cm⁻¹ and 1770 cm⁻¹. | [8][9] |

Table 2: Spectroscopic Data for Cyclic this compound.

Experimental Workflows and Logical Relationships

The synthesis and purification process can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of cyclic this compound.

The logical relationship for the synthesis reaction can be depicted as follows:

Caption: Key components and products of the cyclic this compound synthesis.

Safety Considerations

-

Acetic anhydride and pyridine are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Cyclic this compound is an irritant.[10] Avoid inhalation of the powder and contact with skin and eyes.

This guide provides a comprehensive overview for the synthesis and purification of cyclic this compound, intended to aid researchers in its successful preparation for various applications in drug development and scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 23911-26-4 Dojindo [dojindo.com]

- 6. DTPA dianhydride | C14H19N3O8 | CID 100825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

Navigating the Solubility of DTPA Anhydride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of diethylenetriaminepentaacetic dianhydride (DTPA anhydride) in various organic solvents, a critical parameter for researchers and professionals in drug development and bioconjugation. While comprehensive quantitative data remains elusive in publicly available literature, this document consolidates qualitative solubility information and outlines a robust experimental protocol for its precise determination.

Introduction to this compound

Diethylenetriaminepentaacetic dianhydride (this compound) is a bifunctional chelating agent of significant interest in the pharmaceutical and biotechnology sectors. Its ability to form stable complexes with a wide range of metal ions, coupled with the reactivity of its anhydride groups towards primary amines, makes it an invaluable tool for conjugating metal ions to antibodies, proteins, and other biomolecules.[1] This is particularly crucial in the development of radioimmunotherapy agents and magnetic resonance imaging (MRI) contrast agents. The efficiency and success of these conjugation reactions are heavily dependent on the solubility of this compound in appropriate organic solvents.

Solubility Profile of this compound

A thorough review of available literature indicates a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents. However, qualitative solubility and insolubility have been noted in various experimental contexts. The following table summarizes these observations. It is important to note that this compound is sensitive to moisture and hydrolyzes in water.[2][3]

| Solvent | Solubility | Context of Observation |

| Methanol | Soluble | Listed as a solvent in which this compound is soluble.[4] |

| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent to dissolve this compound for subsequent reactions with other compounds, indicating good solubility.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for dissolving this compound during the synthesis of its derivatives, suggesting it is a suitable solvent.[7] |

| Acetonitrile | Sparingly Soluble / Insoluble | Used as a washing solvent for the synthesized this compound, implying low solubility, particularly in hot acetonitrile.[6] |

| Acetic Anhydride | Sparingly Soluble / Insoluble | Employed as a washing solvent during the synthesis of this compound, indicating a lack of significant solubility.[6] |

| Ether (Diethyl Ether) | Insoluble | The parent compound, DTPA, is noted to be insoluble in ether, and ether is also used for washing in some synthesis protocols of the anhydride.[5][8] |

| Water | Hydrolyzes | This compound is unstable in aqueous environments and undergoes hydrolysis.[2][3] |

Experimental Protocol for Solubility Determination

The absence of standardized quantitative data necessitates a reliable method for its determination in the laboratory. The following protocol describes the analytical stirred-flask method coupled with gravimetric analysis, a common and accurate technique for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., DMF, DMSO, Methanol)

-

Jacketed glass vessel with a magnetic stirrer and a temperature controller

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Syringe with a sub-micron filter (e.g., 0.22 µm PTFE)

-

Pre-weighed, dry weighing bottles

-

Analytical balance (accurate to ±0.1 mg)

-

Vacuum oven

Procedure:

-

Temperature Equilibration: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the anhydrous organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time (e.g., 12-24 hours) to ensure that equilibrium is reached. Monitor the temperature continuously.

-

Settling: Turn off the stirrer and allow the undissolved solid to settle for at least 2-4 hours, maintaining the constant temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a sub-micron filter to avoid transferring any solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry weighing bottle.

-

Record the total mass of the bottle and the solution.

-

Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.

-

Record the final mass of the weighing bottle with the dried solute.

-

-

Calculation:

-

Mass of the solvent = (Mass of bottle + solution) - (Mass of bottle + dried solute)

-

Mass of the dissolved this compound = (Mass of bottle + dried solute) - Mass of the bottle

-

Solubility (g/L) = (Mass of dissolved this compound / Volume of aliquot) * 1000

-

Alternatively, solubility can be expressed in other units such as g/100g of solvent.

-

-

Replicates: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The primary application of this compound in drug development is the conjugation to antibodies for chelating radionuclides. The following diagram illustrates this typical experimental workflow.

Caption: Workflow for antibody radiolabeling using this compound.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in organic solvents is not yet established, qualitative evidence strongly supports its utility in solvents such as DMF, DMSO, and methanol for bioconjugation applications. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values tailored to their specific laboratory conditions. Understanding and optimizing the solubility of this compound is a key step in the successful development of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents.

References

- 1. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration (Journal Article) | OSTI.GOV [osti.gov]

- 2. DTPA Dianhydride [chembk.com]

- 3. Diethylenetriaminepentaacetic acid dianhydride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Diethylenetriaminepentaacetic Dianhydride | 23911-26-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

safety and handling precautions for solid DTPA anhydride

An In-depth Technical Guide to the Safe Handling of Solid DTPA Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid Diethylenetriaminepentaacetic dianhydride (this compound). Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity in a laboratory setting.

Chemical and Physical Properties

Solid this compound is a white to light-colored crystalline powder.[1] It is a key reagent for introducing a strong chelating agent in various scientific applications, including the synthesis of macrocyclic ligands and lanthanide complexes for use as MRI enhancers.[2] Understanding its properties is fundamental to its safe handling.

| Property | Value | Reference |

| Synonyms | N,N-Bis[2-(2,6-dioxomorpholino)ethyl]glycine, DTPA dianhydride | [1] |

| CAS Number | 23911-26-4 | [3] |

| Molecular Formula | C₁₄H₁₉N₃O₈ | |

| Molecular Weight | 357.32 g/mol | |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 182-184 °C | [3] |

| Solubility | Hydrolyzes in water | [2][3] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 350.6°C (Predicted) | [3] |

| Vapor Pressure | 6.53E-19 mmHg at 25°C (Predicted) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2]

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Serious Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Experimental Protocols: Safe Handling Procedures

Given that this compound is moisture-sensitive and a respiratory irritant, all manipulations should be performed in a controlled environment.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, the following PPE is mandatory:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[5]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider an impervious apron and additional protective clothing.[4][6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[4][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[6]

3.2. Weighing and Transfer

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Inert Atmosphere: As this compound is moisture-sensitive, for reactions requiring anhydrous conditions, perform weighing and transfer under an inert gas (e.g., argon or nitrogen).[2]

-

Dispensing: Use a spatula to carefully transfer the solid from its storage container to a pre-tared weighing vessel. Avoid generating dust.[4]

-

Closure: Tightly close the main container immediately after dispensing to prevent moisture absorption and contamination.[2]

-

Cleanup: Clean any spills on the balance or work surface immediately using a dry method (do not use water).

3.3. Dissolution and Reaction

-

Solvent Addition: Add the solid this compound to the reaction vessel within the fume hood.

-

Hydrolysis: Be aware that this compound hydrolyzes in water.[2][3] The reaction with water will open the anhydride rings to form DTPA. This may be the desired outcome for some applications, but for others, anhydrous solvents are necessary.

-

Monitoring: Once the reagent is added to the reaction mixture, continue to operate within the fume hood.

Storage and Incompatibilities

Proper storage is critical to maintaining the integrity of this compound and ensuring safety.

-

Storage Temperature: Recommended storage is at -20°C.[2]

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[2] The material is moisture-sensitive.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

5.1. First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8] |

5.2. Spill Response

-

Evacuate: Keep unnecessary personnel away from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Avoid generating dust. With a clean shovel, carefully place the material into a clean, dry, and labeled container for disposal.[4]

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the contents and container at an approved waste disposal plant. Do not let the product enter drains.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for handling solid this compound.

Caption: Standard laboratory workflow for handling solid this compound.

Caption: Decision tree for first aid response to this compound exposure.

Caption: Reactivity and storage compatibility for solid this compound.

References

- 1. Diethylenetriaminepentaacetic Dianhydride | 23911-26-4 | TCI AMERICA [tcichemicals.com]

- 2. Diethylenetriaminepentaacetic acid dianhydride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. DTPA Dianhydride [chembk.com]

- 4. nwsci.com [nwsci.com]

- 5. artms.ca [artms.ca]

- 6. curiumpharma.com [curiumpharma.com]

- 7. dojindo.com [dojindo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Versatility of DTPA Anhydride: A Technical Guide to its Applications in Research and Drug Development

For researchers, scientists, and drug development professionals, Diethylenetriaminepentaacetic acid (DTPA) anhydride stands as a critical bifunctional chelator, pivotal in the advancement of bioconjugation, radiolabeling, and targeted drug delivery. Its ability to form stable complexes with a variety of metal ions while simultaneously providing a reactive site for covalent attachment to biomolecules has solidified its role in the development of diagnostic and therapeutic agents.

DTPA anhydride's primary utility lies in its anhydride group, which readily reacts with primary amino groups, such as the lysine residues on the surface of proteins and antibodies, to form stable amide bonds.[1][2] This reaction serves as the foundation for conjugating the potent chelating capabilities of the DTPA molecule to a range of biological entities. Once conjugated, the DTPA moiety can efficiently sequester various metal ions, a property extensively exploited in nuclear medicine for radiolabeling and in magnetic resonance imaging (MRI) as a contrast agent.[3][4][5]

Core Applications and Methodologies

The applications of this compound are diverse, spanning from the creation of radiopharmaceuticals for imaging and therapy to the development of sophisticated drug delivery systems. This guide will delve into the technical details of its primary uses, providing insights into experimental protocols and quantitative data to aid in the design and execution of related research.

Bioconjugation and Radiolabeling

A major application of this compound is in the radiolabeling of biomolecules, particularly monoclonal antibodies, for use in radioimmunoscintigraphy and radioimmunotherapy.[6][7] The process involves a two-step approach: the conjugation of this compound to the biomolecule and the subsequent chelation of a radionuclide.

The efficiency of the conjugation reaction is influenced by several factors, including pH, the molar ratio of this compound to the biomolecule, and the buffer system used.[8][9] Studies have shown that the conjugation reaction is favored at a higher pH, with bicarbonate buffer at pH 8.2 often being a suitable choice.[8][10] However, a critical balance must be struck, as excessive conjugation can lead to a loss of the biomolecule's biological activity.[8][11]

Table 1: Influence of Molar Ratio of Cyclic this compound (cDTPAA) to Antibody on Conjugation and Antibody Binding Activity [8][9]

| Target Antibody | Molar Ratio (cDTPAA:Antibody) | Indium Atoms Incorporated per Antibody | Retention of Binding Activity (%) |

| Rabbit anti-human serum albumin | 2000 | 11 | 47 |

| 1000 | 9 | 55 | |

| 500 | 8 | 59 | |

| 100 | 2 | 77 | |

| Monoclonal Colorectal Antibody (MAb-17-1A) | 5000 | 29 | < 5 |

| 2000 | 28 | < 5 | |

| 1000 | 31 | < 5 | |

| 500 | 11 | 12 | |

| 100 | 4 | 60 | |

| 50 | 1 | 93 |

Experimental Protocol: Conjugation of this compound to an Antibody

This protocol is a generalized procedure based on methodologies described in the literature.[8][12] Researchers should optimize conditions for their specific antibody and application.

-

Antibody Preparation: Prepare the antibody solution at a practical concentration (e.g., 300 µg/mL) in a suitable buffer. A 0.1 M bicarbonate buffer (pH 8.2) is often effective.[8][10]

-

This compound Solution: Freshly prepare a solution of cyclic this compound (cDTPAA) in anhydrous dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the desired molar excess of the cDTPAA solution to the antibody solution with gentle stirring. The reaction can often be completed in a short time, even within one minute at neutral pH.[13]

-

Purification: Remove unconjugated DTPA and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis. The purified DTPA-antibody conjugate can be stored for future use.

-

Quantification of DTPA Incorporation: The number of DTPA molecules conjugated per antibody can be determined by various methods, including spectrophotometric assays or by radiolabeling with a known amount of a tracer radionuclide like Indium-111 and measuring the specific activity.[11]

Radiolabeling of DTPA-Conjugated Biomolecules

A key advantage of using DTPA as a bifunctional chelator is the high efficiency of radiolabeling under mild conditions.[3]

Experimental Protocol: Radiolabeling with Indium-111

-

Preparation: To the purified DTPA-antibody conjugate in a suitable buffer (e.g., 0.1 M citrate buffer, pH 6.0), add a solution of high-purity Indium-111 chloride.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes).

-

Quality Control: Determine the radiolabeling efficiency using methods like instant thin-layer chromatography (ITLC) to separate the radiolabeled antibody from free radionuclide. Radiochemical yields of over 95% are often achievable.[14]

-

Purification (if necessary): If significant amounts of free radionuclide are present, purify the radiolabeled conjugate using size-exclusion chromatography.

Visualization of the Bioconjugation and Radiolabeling Workflow

Caption: Workflow for this compound conjugation to an antibody and subsequent radiolabeling.

MRI Contrast Agents

DTPA's strong chelation capabilities extend to paramagnetic metal ions, most notably Gadolinium (Gd³⁺). Gd-DTPA was one of the first and remains one of the most widely used contrast agents in MRI.[4][5][15] The chelation of the toxic Gd³⁺ ion by DTPA renders it safe for in vivo administration.[5] Gd-DTPA enhances MRI images by shortening the T1 relaxation time of nearby water protons, leading to a brighter signal in tissues where the agent accumulates, thereby improving the visualization of lesions and vascular structures.[5][16]

Derivatives of DTPA have been synthesized to improve the properties of MRI contrast agents, aiming for higher relaxivity and better stability.[17][18]

Visualization of DTPA Chelation of a Metal Ion

Caption: Chelation of a metal ion by the nitrogen and oxygen donor atoms of a DTPA molecule.

Drug Delivery Systems

The ability to conjugate DTPA to various molecules has also been harnessed in the field of drug delivery.[19] By attaching DTPA derivatives to drugs or carrier molecules, targeted delivery systems can be developed. These systems can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[19] Furthermore, the chelating properties of DTPA can be utilized to create drug complexes that are released under specific physiological conditions.

Stability of DTPA Complexes

The in vivo stability of the metal-DTPA complex is crucial to prevent the release of potentially toxic free metal ions. The stability of these complexes is quantified by the stability constant (log K). DTPA forms highly stable complexes with a wide range of metal ions.

Table 2: Stability Constants (log K) of DTPA with Various Metal Ions [20][21][22][23]

| Metal Ion | log K |

| Pb²⁺ | 18.8 |

| Eu³⁺ | ~22.4 |

| Gd³⁺ | ~22.5 |

| Y³⁺ | ~22.0 |

| In³⁺ | ~29.0 |

| Lu³⁺ | ~22.7 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Concluding Remarks

This compound remains a cornerstone reagent in the field of bioconjugation for medical applications. Its straightforward reactivity, coupled with the exceptional chelating ability of the DTPA moiety, provides a robust platform for the development of targeted diagnostic and therapeutic agents. A thorough understanding of the reaction conditions and their impact on the biological activity of the conjugated molecule is paramount for the successful application of this versatile tool. The detailed protocols and quantitative data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gd DTPA: a review of clinical indications in central nervous system magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mrimaster.com [mrimaster.com]

- 6. Radiolabeling antibodies via the cyclic anhydride of DTPA--experiences of 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Factors influencing DTPA conjugation with antibodies by cyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gadolinium-DTPA as a contrast agent in MRI: initial clinical experience in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paramagnetic Contrast Agents in MRI: A Review | Substantia [riviste.fupress.net]

- 17. researchgate.net [researchgate.net]

- 18. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 19. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 20. inl.elsevierpure.com [inl.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Bifunctional Nature of DTPA Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Diethylenetriaminepentaacetic acid (DTPA) anhydride, a critical bifunctional chelator in the field of bioconjugation and radiopharmaceutical development. This document details its dual functionality, experimental protocols for its use, and quantitative data to inform experimental design.

Core Concepts: The Dual Functionality of DTPA Anhydride

This compound possesses two key chemical features that define its bifunctional nature:

-

Anhydride Group for Bioconjugation: The cyclic anhydride moiety readily reacts with primary and secondary amines, such as the lysine residues found on the surface of proteins and antibodies, to form stable amide bonds.[1][2] This reaction serves as the basis for covalently linking the DTPA molecule to a biomolecule of interest.

-

Polycarboxylate Chelating Site: The diethylenetriaminepentaacetic acid backbone contains five carboxyl groups and three amine groups that can coordinate with a wide range of metal ions, forming highly stable complexes.[3][4] This powerful chelating ability is fundamental to its application in radiolabeling, where it securely sequesters radioactive metal ions.

This dual nature allows for the creation of bioconjugates that can be effectively radiolabeled for applications in medical imaging and therapy.[1][2]

Quantitative Data for Experimental Design

The efficiency of both the conjugation and chelation processes is influenced by various factors. The following tables summarize key quantitative data to guide the optimization of experimental protocols.

Table 1: Influence of Molar Ratio and pH on Antibody Conjugation

The molar ratio of cyclic this compound (cDTPAA) to the antibody and the pH of the reaction buffer significantly impact the number of DTPA molecules conjugated per antibody and the retention of the antibody's binding activity.

| Antibody Target | Buffer (0.1M) | pH | cDTPAA:Antibody Molar Ratio | DTPA Molecules per Antibody (Indium Atoms Incorporated) | Antibody Binding Activity Retention (%) |

| Anti-human serum albumin (Ab) | Bicarbonate | 8.2 | 100 | 2 | 77% |

| Anti-human serum albumin (Ab) | Bicarbonate | 8.2 | 500 | 8 | 59% |

| Anti-human serum albumin (Ab) | Bicarbonate | 8.2 | 1000 | 9 | 55% |

| Anti-human serum albumin (Ab) | Bicarbonate | 8.2 | 2000 | 11 | 47% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 50 | 1 | 93% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 100 | 4 | 60% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 500 | 11 | 12% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 1000 | 31 | <5% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 2000 | 28 | <5% |

| Monoclonal colorectal Ab (MAb-17-1A) | Bicarbonate | 8.2 | 5000 | 29 | <5% |

Data compiled from Paik et al., J Nucl Med, 1983.[5][6]

Table 2: Stability Constants (log K) of DTPA with Various Metal Ions

The stability of the metal-DTPA complex is crucial for preventing the release of the radionuclide in vivo. The stability constant (log K) is a measure of the affinity of the chelator for a specific metal ion.

| Metal Ion | Log K |

| Pb²⁺ | 18.8 |

| Fe³⁺ | 28.6 |

| Gd³⁺ | 22.46 |

| In³⁺ | 29.0 |

| Y³⁺ | 22.0 |

| Cu²⁺ | 21.5 |

| Zn²⁺ | 18.29 |

| Mn²⁺ | 15.6 |

| Ca²⁺ | 10.89 |

| Mg²⁺ | 9.3 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation and radiolabeling.

Synthesis of Cyclic this compound (cDTPAA)

This protocol describes the synthesis of the cyclic dianhydride of DTPA, a necessary precursor for conjugation reactions.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic anhydride

-

Pyridine

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous conditions

Procedure:

-

Dissolve 3g (7.6 mmol) of DTPA in 10 mL of DMSO.[7]

-

Add 20 mL of acetic anhydride and 3 mL of pyridine (as a base) under anhydrous conditions.[7]

-

Heat the reaction mixture at 65°C for 24 hours.[7]

-

Cool the mixture and filter the resulting precipitate.[7]

-

Wash the precipitate twice with acetic anhydride and then with anhydrous ether.[7]

-

Dry the final product under vacuum.

Conjugation of cDTPAA to an Antibody

This protocol outlines the procedure for conjugating the synthesized cDTPAA to an antibody.

Materials:

-

Antibody of interest (e.g., IgG)

-

Cyclic this compound (cDTPAA)

-

0.1 M Bicarbonate buffer, pH 8.2

-

Phosphate buffered saline (PBS)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Dissolve the antibody in 0.1 M bicarbonate buffer (pH 8.2) to a concentration of approximately 1 mg/mL.

-

Dissolve cDTPAA in anhydrous DMSO immediately before use to a concentration of 1-10 mg/mL.

-

Add the desired molar excess of the cDTPAA solution to the antibody solution with gentle vortexing. The optimal molar ratio should be determined empirically but can be guided by the data in Table 1.[5][6]

-

Allow the reaction to proceed for 1 minute at room temperature.[1]

-

Immediately purify the DTPA-conjugated antibody from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

-

Determine the number of DTPA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.[8]

Radiolabeling of DTPA-conjugated Antibody with Indium-111

This protocol details the chelation of a radionuclide, in this case, Indium-111, to the DTPA-conjugated antibody.

Materials:

-

DTPA-conjugated antibody in a metal-free buffer (e.g., 0.1 M acetate buffer, pH 6.0)

-

¹¹¹InCl₃ solution

-

0.2 M EDTA solution (for quality control)

-

Instant thin-layer chromatography (ITLC) strips

Procedure:

-

To the DTPA-conjugated antibody solution, add the ¹¹¹InCl₃ solution. Typically, 1-5 mCi of ¹¹¹In is used per mg of antibody.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Determine the radiolabeling efficiency by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0) to separate the radiolabeled antibody from free ¹¹¹In.

-

Alternatively, challenge the radiolabeled antibody by adding a small volume of 0.2 M EDTA solution. The EDTA will chelate any loosely bound ¹¹¹In. Successful radiolabeling will show minimal displacement of ¹¹¹In from the antibody.

-

If necessary, purify the radiolabeled antibody from free ¹¹¹In using a size-exclusion column.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

Caption: Bifunctional reaction pathways of this compound.

Caption: Experimental workflow for creating a radiolabeled bioconjugate.

Critical Considerations and Side Reactions

While a powerful tool, the use of this compound is not without its challenges. Researchers must be aware of potential side reactions that can impact the quality and efficacy of the final conjugate.

-

Hydrolysis of the Anhydride: this compound is susceptible to hydrolysis, opening the cyclic anhydride ring to form the dicarboxylic acid form of DTPA. This hydrolysis competes with the desired conjugation reaction, especially at higher pH values where the rate of hydrolysis increases.[9] It is therefore crucial to use anhydrous solvents for storage and to perform the conjugation reaction promptly after dissolving the anhydride.

-

Cross-linking of Biomolecules: Because this compound has two reactive anhydride groups, it can potentially react with two different biomolecules, leading to intermolecular cross-linking and aggregation. It can also react with two different amine groups on the same molecule, causing intramolecular cross-linking.[10] These side reactions can be minimized by carefully controlling the molar ratio of anhydride to biomolecule and the reaction time.

-

O-acylation: Besides reacting with amines, anhydrides can also react with other nucleophilic groups on proteins, such as the hydroxyl group of tyrosine residues, leading to O-acylation.[10] However, these ester linkages are generally less stable than the amide bonds formed with lysine and can be hydrolyzed.

By understanding these fundamental principles, utilizing the provided quantitative data, and following the detailed protocols, researchers can effectively harness the bifunctional nature of this compound for the development of novel radiopharmaceuticals and other targeted molecular agents.

References

- 1. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration (Journal Article) | OSTI.GOV [osti.gov]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Factors influencing DTPA conjugation with antibodies by cyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DTPA Anhydride for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Bioconjugation, and Application of a Key Bifunctional Chelator

This technical guide provides a detailed overview of Diethylenetriaminepentaacetic acid (DTPA) anhydride, a crucial reagent in the fields of bioconjugation, radiochemistry, and medical imaging. This document is intended for researchers, scientists, and professionals involved in drug development, offering a thorough examination of its chemical properties, synthesis, and applications, with a focus on practical experimental protocols.

Core Properties of DTPA Anhydride

This compound, also known as cyclic this compound, is a derivative of DTPA, a powerful chelating agent. Its bifunctional nature allows it to react with biomolecules, such as proteins and peptides, while retaining its ability to strongly bind to metal ions. This characteristic makes it an invaluable tool for attaching radiometals to targeting molecules for diagnostic and therapeutic applications.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 23911-26-4 | [1] |

| Molecular Weight | 357.32 g/mol | [2] |

| Molecular Formula | C₁₄H₁₉N₃O₈ | |

| Appearance | White to light yellow crystalline powder | [1] |

| Synonyms | Cyclic this compound, DTPA dianhydride, N,N-Bis[2-(2,6-dioxomorpholino)ethyl]glycine | [1] |

Synthesis of this compound

The synthesis of this compound from DTPA is a critical first step for its use in bioconjugation. A commonly employed method involves the reaction of DTPA with acetic anhydride in the presence of a base like pyridine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic anhydride

-

Pyridine

-

Anhydrous acetonitrile

-

Anhydrous dimethyl sulfoxide (DMSO) (optional)

Procedure:

-

In a round-bottom flask, dissolve DTPA (e.g., 7.6 mmol, 3 g) in a mixture of acetic anhydride (e.g., 20 mL) and pyridine (e.g., 3 mL). Some protocols may also include DMSO (e.g., 10 mL) to aid dissolution.[2]

-

Heat the reaction mixture with stirring at 65-70°C for approximately 24 hours under anhydrous conditions.[1][2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Wash the solid sequentially with acetic anhydride and hot anhydrous acetonitrile to remove unreacted starting materials and byproducts.[1][2]

-

Dry the purified white to off-white solid product under vacuum.[1]

Bioconjugation with this compound

This compound is widely used to conjugate DTPA to proteins, particularly antibodies, for the purpose of radiolabeling. The anhydride groups react with primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface to form stable amide bonds.

Experimental Protocol: Antibody Conjugation with this compound

This protocol provides a general procedure for the conjugation of this compound to an antibody. Optimization of the molar ratio of this compound to the antibody is crucial to achieve sufficient chelation without compromising the antibody's immunoreactivity.[3][4]

Materials:

-

Antibody solution (e.g., in 0.1 M bicarbonate buffer, pH 8.2)

-

This compound

-

Quenching solution (e.g., 0.1 M glycine solution)

-

Purification column (e.g., Sephadex G-50)

-

Buffer for purification (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in a conjugation buffer. A bicarbonate buffer at pH 8.2 is often effective.[3]

-

Dissolve a calculated amount of this compound in an anhydrous organic solvent like DMSO immediately before use.

-

Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of this compound to antibody can range from 10:1 to 1000:1, depending on the desired degree of conjugation and the specific antibody.[3]

-

Allow the reaction to proceed at room temperature for a specified time, typically ranging from 5 to 60 minutes.[5]

-

Quench the reaction by adding a solution containing a primary amine, such as glycine, to react with any remaining unreacted this compound.

-

Purify the DTPA-conjugated antibody from unreacted this compound and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer like PBS.[5]

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors influencing DTPA conjugation with antibodies by cyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage and Handling of DTPA Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid dianhydride (DTPA anhydride) is a critical reagent in bioconjugation and chelation chemistry, widely utilized in the development of pharmaceuticals and diagnostic agents. However, its utility is intrinsically linked to its chemical integrity, which is primarily threatened by hydrolysis. This technical guide provides an in-depth overview of the optimal storage conditions to prevent the degradation of this compound. It details the mechanisms of hydrolysis, recommended environmental controls, and robust analytical methodologies for stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term stability and efficacy of this compound in their applications.

Introduction

This compound is a bicyclic anhydride highly valued for its ability to covalently link to primary and secondary amines on proteins, peptides, and other biomolecules. This reaction forms a stable amide bond, attaching the DTPA moiety which can then be used to chelate a variety of metal ions. The applications are diverse, ranging from the development of targeted radiopharmaceuticals to contrast agents for magnetic resonance imaging (MRI).

The primary liability of this compound is its susceptibility to hydrolysis. The presence of water leads to the opening of one or both anhydride rings, forming the corresponding dicarboxylic acid, DTPA. This hydrolysis product, while an effective chelating agent in its own right, lacks the reactive anhydride groups necessary for conjugation, rendering it ineffective for its primary purpose in many applications. Therefore, maintaining the anhydrous state of the compound is paramount.

The Chemistry of Hydrolysis

The hydrolysis of this compound is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the anhydride ring. This process can occur in two stages, leading to the partially hydrolyzed intermediate and finally to the fully hydrolyzed DTPA.

The reaction is catalyzed by both acidic and basic conditions and its rate is significantly influenced by temperature and the concentration of water. Even trace amounts of moisture in the storage environment can lead to significant degradation over time.

Below is a diagram illustrating the hydrolysis pathway of this compound.

Caption: Hydrolysis pathway of this compound.

Recommended Storage Conditions

To effectively prevent hydrolysis, stringent control of the storage environment is crucial. The following conditions are recommended based on manufacturer safety data sheets and general principles of handling moisture-sensitive reagents.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Reduces the rate of hydrolysis significantly by lowering the kinetic energy of the system. |

| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture. An inert atmosphere is particularly important for long-term storage or after the container has been opened.[2] |

| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and protects from light, which can potentially catalyze degradation. |

| Handling | In a glove box or dry environment | Minimizes exposure to ambient humidity during weighing and aliquoting. |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality of this compound. This involves a combination of methods to determine the purity of the anhydride and to quantify the extent of hydrolysis.

Forced Degradation Studies

Forced degradation studies are a critical component in the development of a stability-indicating method.[3][4] These studies intentionally stress the this compound to produce its degradation products, which are then used to validate the analytical method's ability to separate the parent compound from its degradants.

Objective: To generate the primary hydrolytic degradation product (DTPA) and assess the specificity of the analytical method.

Protocol:

-

Sample Preparation: Prepare several samples of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile, dioxane).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a controlled amount of a non-aqueous acid (e.g., methanolic HCl) and monitor the degradation over time at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Add a controlled amount of a non-aqueous base (e.g., methanolic NaOH) and monitor the degradation over time at room temperature and elevated temperature.

-

Humidity Stress: Store solid this compound in controlled humidity chambers (e.g., 50% RH, 75% RH) at a controlled temperature (e.g., 25°C, 40°C) for a defined period.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method (see Section 4.2).

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, process impurities, or other potential components in the sample matrix.[5][6][7][8]

Principle: A reversed-phase HPLC method can be developed to separate the more non-polar this compound from the more polar hydrolysis product, DTPA.

Proposed HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, increasing to a high percentage over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) as this compound lacks a strong chromophore |

| Sample Preparation | Dissolve the sample in anhydrous acetonitrile or other suitable organic solvent immediately before analysis. |

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

qNMR is a powerful primary analytical method that can provide an absolute quantification of both this compound and its hydrolysis product without the need for a reference standard of the degradant.[9][10][11][12]

Principle: The concentration of each species is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a certified internal standard of known concentration.

Experimental Protocol:

-

Internal Standard: Select a suitable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Dissolve the solids in a suitable deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Analysis: Integrate the characteristic signals for this compound (e.g., protons adjacent to the anhydride carbonyls) and DTPA (e.g., protons on the diethylenetriamine backbone that shift upon hydrolysis) and the internal standard. Calculate the concentration of each species using the known concentration of the internal standard.

Moisture Content Determination

Directly measuring the water content of the solid this compound is crucial for quality control and for understanding its stability.

Karl Fischer titration is the gold standard for determining the water content of solid materials.[1][13][14][15]

Principle: This method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The amount of water is determined by the amount of iodine consumed.

Methodology:

-

Volumetric Titration: Suitable for samples with higher water content.

-

Coulometric Titration: Ideal for samples with very low water content (ppm levels) and is the recommended method for high-purity this compound.

Procedure:

-

The Karl Fischer titrator is conditioned to a dry state.

-

A known weight of the this compound sample is introduced into the titration cell.

-

The sample is dissolved in a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform).

-

The titration is initiated, and the instrument automatically determines the endpoint and calculates the water content.

Conclusion and Recommendations

The chemical integrity of this compound is critically dependent on the stringent exclusion of moisture. Hydrolysis leads to the formation of DTPA, which is inactive in conjugation reactions. To ensure the long-term stability and performance of this vital reagent, the following recommendations should be strictly adhered to:

-

Storage: Store this compound at -20°C in a tightly sealed container under a dry, inert atmosphere.

-

Handling: All handling of the solid material should be performed in a controlled dry environment, such as a glove box.

-

Quality Control: Implement a robust quality control program that includes:

-

Regular determination of water content using Karl Fischer titration.

-

Purity assessment and quantification of hydrolysis products using a validated stability-indicating HPLC method or qNMR.

-

-

Experimental Design: For critical applications, it is advisable to perform a stability study under the intended laboratory storage conditions to establish a re-test date for opened containers.

By implementing these measures, researchers, scientists, and drug development professionals can be confident in the quality and reactivity of their this compound, leading to more reliable and reproducible results in their research and development endeavors.

References

- 1. cscscientific.com [cscscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. sgs.com [sgs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. researchgate.net [researchgate.net]

- 11. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 14. mcckf.com [mcckf.com]

- 15. Karl Fischer Titratior for moisture analysis | PDF [slideshare.net]

Methodological & Application

Step-by-Step Protocol for Antibody Conjugation with Diethylenetriaminepentaacetic acid (DTPA) Anhydride

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the conjugation of antibodies with diethylenetriaminepentaacetic acid (DTPA) anhydride. This procedure is critical for the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates used in therapeutic and diagnostic applications.

Introduction

The covalent attachment of the chelating agent DTPA to a monoclonal antibody (mAb) allows for the stable incorporation of therapeutic or diagnostic radionuclides. The most common method for this conjugation is the acylation of lysine residues on the antibody by cyclic DTPA anhydride (cDTPAA). This process, when optimized, results in a high degree of conjugation while preserving the immunoreactivity of the antibody. Key factors influencing the success of the conjugation include pH, the molar ratio of cDTPAA to the antibody, and the purity of the reactants.

Experimental Protocols

This section details the necessary protocols for preparing the reagents, performing the conjugation, purifying the resulting conjugate, and determining the chelate-to-antibody ratio.

Preparation of Cyclic this compound (cDTPAA)

This protocol describes the synthesis of the reactive cyclic anhydride of DTPA.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic anhydride

-

Pyridine

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Condenser

-

Thermometer

-

Freeze-dryer

Procedure:

-

Place dry, ground DTPA (e.g., 19.75 g, 0.05 mole) into a 250-ml three-neck flask equipped with a condenser, magnetic stirrer, and thermometer.

-

Add acetic anhydride (e.g., 37.8 ml, 0.4 mole) and pyridine (e.g., 25.5 ml, 0.32 mole) to the flask.

-

Stir the mixture for 24 hours at 65 ± 4°C.

-

After the reaction, wash the resulting anhydride product thoroughly with acetic anhydride followed by anhydrous diethyl ether.

-

Freeze-dry the cream-colored powder. The resulting cDTPAA can be stored under dessicated conditions until use.

Antibody Preparation

Proper preparation of the antibody is crucial to ensure efficient conjugation. This involves buffer exchange to remove any interfering substances.

Materials:

-

Monoclonal antibody (mAb)

-

Amine-free buffer (e.g., 0.1 M Bicarbonate buffer, pH 8.2)

-

Centrifugal purification columns (e.g., 10,000 MWCO) or dialysis cassettes

Procedure:

-

If the antibody solution contains amines (e.g., Tris buffer, sodium azide) or stabilizing proteins (e.g., BSA), it must be purified.[1][2]

-

Perform a buffer exchange into an amine-free buffer, such as 0.1 M bicarbonate buffer at pH 8.2. This can be achieved using centrifugal purification columns or dialysis.[1]

-

Adjust the antibody concentration to a practical level, for example, 300 µg/ml.[3]

-

Confirm the final antibody concentration using a protein assay method (e.g., A280, BCA, or Bradford).

Antibody Conjugation with cDTPAA

This protocol outlines the reaction between the prepared antibody and cDTPAA. The reaction is favored at an increased pH, with bicarbonate buffer at pH 8.2 being a suitable choice due to its good buffering capacity.[3][4]

Materials:

-

Prepared monoclonal antibody in 0.1 M Bicarbonate buffer, pH 8.2

-

Cyclic this compound (cDTPAA)

-

Dry dimethyl sulfoxide (DMSO) (optional, for low molar ratios)

-

Ice bath

-

0.2 M Citrate buffer, pH 5.0

Procedure:

-

Bring the antibody solution to room temperature (24°C).

-

For high cDTPAA-to-antibody molar ratios (e.g., ≥ 500:1), add solid cDTPAA directly to the antibody solution. Shake gently to dissolve.

-

For lower molar ratios (< 500:1), first dissolve cDTPAA in a small amount of dry DMSO (e.g., 35.7 mg in 5 ml) and immediately add the required volume to the antibody solution.[4]

-

Let the reaction mixture stand for 1 hour at 24°C.[4]

-

Stop the reaction by placing the vial on an ice bath and acidifying the mixture to approximately pH 5 with 0.2 M citrate buffer.[4]

Purification of the DTPA-Conjugated Antibody

Purification is necessary to remove unconjugated DTPA and any reaction byproducts. Size exclusion chromatography is a common method for this purpose.

Materials:

-

DTPA-conjugated antibody solution